molecular formula C14H12ClN5O2 B12473844 4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline

4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline

Cat. No.: B12473844
M. Wt: 317.73 g/mol
InChI Key: PISFXLCIASOQIV-UHFFFAOYSA-N
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Description

4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of aniline derivatives to introduce the nitro group.

    Benzotriazole Introduction: The attachment of the benzotriazole moiety via nucleophilic substitution.

The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the reactions. For example, nitration may be carried out using a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Material Sciences: The compound is utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-hydroxyaniline: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of both the chloro and nitro groups in 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73 g/mol

IUPAC Name

4-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]-3-nitroaniline

InChI

InChI=1S/C14H12ClN5O2/c1-9-2-5-13-12(6-9)17-18-19(13)8-16-10-3-4-11(15)14(7-10)20(21)22/h2-7,16H,8H2,1H3

InChI Key

PISFXLCIASOQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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